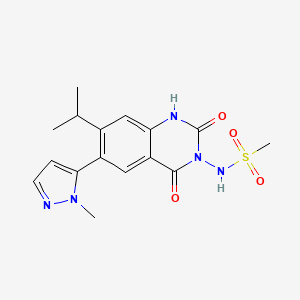
Selurampanel
Übersicht
Beschreibung
Selurampanel (INN, code name BGG492) is a drug closely related to the quinoxalinedione series. It acts as a competitive antagonist of the AMPA and kainate receptors . As of 2015, it was being investigated in clinical trials by Novartis for the treatment of epilepsy .
Synthesis Analysis
A series of potent quinazolinedione sulfonamide AMPA receptor antagonists were designed and synthesized . The structure-activity relationship (SAR) and in vivo activity of the series were investigated. In particular, compound 1S (this compound) has shown excellent oral potency against MES-induced generalized tonic-clonic seizures in rodents .Molecular Structure Analysis
This compound has a molecular formula of C16H19N5O4S . Its average mass is 377.418 Da and its mono-isotopic mass is 377.115784 Da .Wissenschaftliche Forschungsanwendungen
Epilepsy Treatment
Selurampanel (BGG492) is an experimental AMPA antagonist undergoing clinical trials for epilepsy treatment. It has shown potential in seizure control, particularly as adjunctive therapy. Given the need for new epilepsy treatments, AMPAR antagonists like this compound could be highly useful for a subset of patients (Faught, 2014).
Drug Solubility and Migraine Treatment
this compound, known for its poor water solubility, has been a subject of pharmaceutical design studies. Research on creating amorphous ionic liquid strategies for this compound aimed to enhance its solubility and efficacy, particularly for rapid uptake in treating migraine symptoms (Wiest et al., 2017).
Chronic Subjective Tinnitus
A study evaluated this compound's efficacy and safety in patients with moderate-to-catastrophic chronic subjective tinnitus. The results indicated a reduction in tinnitus loudness and annoyance after a single dose, and a significant reduction in tinnitus handicap after two weeks of treatment, suggesting its potential in tinnitus management (Kucher et al., 2021).
Drug Development and Synthesis
Research on the design and synthesis of this compound explored its structure-activity relationships and in vivo activity. This included its effectiveness against seizures in rodents and significant activity in epilepsy patients. The study also obtained the X-ray crystal structure of this compound bound to the AMPA receptor (Orain et al., 2017).
Wirkmechanismus
Safety and Hazards
Selurampanel has been studied in patients with chronic subjective tinnitus . Dizziness was the most frequently reported adverse event in 50% of patients on BGG492 100mg TID, and 31.5% of patients on BGG492 50mg TID, compared to 9.6% on placebo . It has also been studied in the acute treatment of migraine, and was found to produce some pain relief, but with a relatively high rate of side effects .
Zukünftige Richtungen
Selurampanel showed reduction of both tinnitus loudness and annoyance after a single dose and reduction of tinnitus handicap after 2 weeks of treatment in patients with chronic subjective tinnitus . This supports further clinical investigation of AMPA receptor antagonists with an improved benefit/risk ratio . A dose of 100mg TID BGG492 showed higher efficacy but somewhat lower tolerability compared to 50mg TID .
Eigenschaften
IUPAC Name |
N-[6-(2-methylpyrazol-3-yl)-2,4-dioxo-7-propan-2-yl-1H-quinazolin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S/c1-9(2)10-8-13-12(7-11(10)14-5-6-17-20(14)3)15(22)21(16(23)18-13)19-26(4,24)25/h5-9,19H,1-4H3,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCECSFFXUPEPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C2C(=C1)NC(=O)N(C2=O)NS(=O)(=O)C)C3=CC=NN3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238467 | |
| Record name | Selurampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912574-69-7 | |
| Record name | N-[1,4-Dihydro-7-(1-methylethyl)-6-(1-methyl-1H-pyrazol-5-yl)-2,4-dioxo-3(2H)-quinazolinyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912574-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selurampanel [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0912574697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selurampanel | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12367 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selurampanel | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELURAMPANEL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WG1MR7DAR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

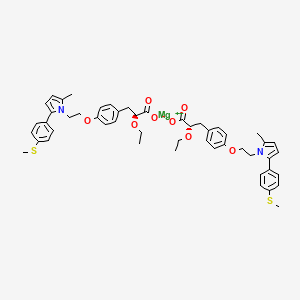
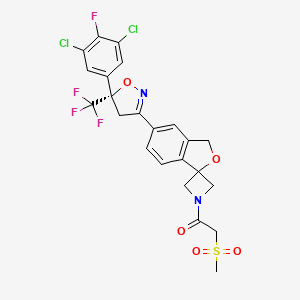
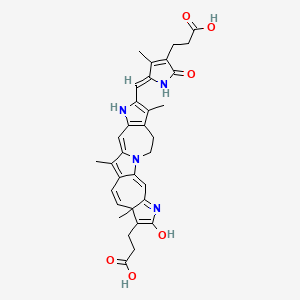
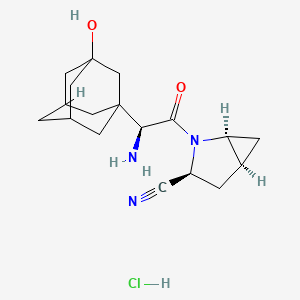


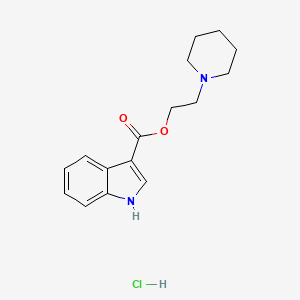
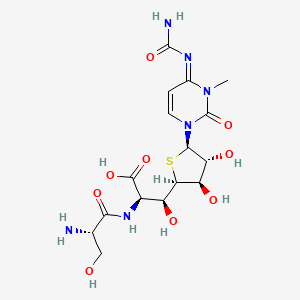
![1-(2-Methylbenzo[d]oxazol-6-yl)-3-(1,5-naphthyridin-4-yl)urea](/img/structure/B610713.png)

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)